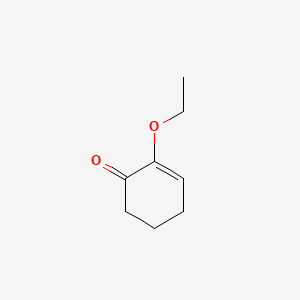

2-Ethoxycyclohex-2-en-1-one

描述

Significance and Research Context within Cyclohexenone Chemistry

Cyclohexenones are a well-established class of compounds in organic synthesis, known for their utility in constructing polycyclic systems found in many natural products and pharmaceuticals. acs.org The introduction of an alkoxy group at the 2-position, as seen in 2-ethoxycyclohex-2-en-1-one, significantly modifies the electronic properties of the enone system. The ethoxy group, being an electron-donating group, influences the reactivity of both the double bond and the carbonyl group, making the molecule a valuable precursor for a range of chemical transformations. acs.org

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. clockss.orglookchem.com Its structure allows for participation in electrophilic addition reactions and provides a scaffold for the introduction of further functionality. acs.org

Historical Perspective of this compound Studies

The synthesis of alkoxy-substituted cyclohexenones has been a topic of interest for many years, with early methods often focusing on the modification of dicarbonyl compounds. One of the foundational methods for preparing such enol ethers involves the reaction of a 1,3-dicarbonyl compound, like cyclohexane-1,3-dione, with an alcohol in the presence of an acid catalyst. researchgate.net A common precursor for this compound is cyclohexane-1,2-dione. lookchem.com The development of reliable methods for the synthesis of enol ethers from cyclic ketones has been an important area of research, paving the way for their broader application. acs.org

Early investigations into the reactivity of such compounds laid the groundwork for their later use in complex total synthesis. For instance, studies on the reactions of ethynylcarbinols derived from related ketals of cyclohexane-1,2-dione highlighted the unique chemical transformations possible with these systems. rsc.org

Current Research Landscape and Future Directions for this compound

The contemporary use of this compound and its derivatives is heavily focused on the stereoselective synthesis of natural products and other biologically active molecules. Recent research has demonstrated its application in the construction of intricate molecular architectures. For example, it has been utilized as a starting material in the synthesis of the tetracyclic core of harziane diterpenoids. acs.org Furthermore, its derivatives are key intermediates in the synthesis of various isocoumarins and dihydroisocoumarins, which are classes of compounds with a wide range of biological activities. clockss.orgresearchgate.netclockss.orgclockss.orgresearchgate.netacs.orgacs.org

The future of research involving this compound is likely to expand into new areas of asymmetric catalysis and the development of novel synthetic methodologies. The ability to control the stereochemistry of reactions involving this building block is a key area of ongoing research. researchgate.netresearchgate.net Asymmetric synthesis strategies, such as enantioselective protonation of related silyl (B83357) enol ethers and palladium-catalyzed asymmetric allylic alkylation of its derivatives, are at the forefront of this research. nih.govacs.org These advancements are expected to facilitate the synthesis of a new generation of complex chiral molecules with potential applications in medicine and materials science.

Detailed Research Findings

The utility of this compound is best illustrated through its physical, chemical, and spectroscopic properties, which are detailed in the tables below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | acs.orgclockss.orgachemblock.comnist.gov |

| Molecular Weight | 140.18 g/mol | clockss.orgachemblock.com |

| Boiling Point | 246.4 °C at 760 mmHg | clockss.org |

| Density | 1 g/cm³ | clockss.org |

| Refractive Index | 1.467 | clockss.org |

| Flash Point | 108.2 °C | clockss.org |

| Appearance | Colorless to pale yellow liquid | acs.org |

Spectroscopic Data

| Technique | Key Features | Source(s) |

| Infrared (IR) Spectroscopy | The NIST WebBook provides the gas-phase IR spectrum for this compound. researchgate.net | researchgate.net |

| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is available in the NIST database. nist.gov | nist.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLUWPNLDKJSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184044 | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29941-82-0 | |

| Record name | 2-Ethoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29941-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029941820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethoxycyclohex 2 En 1 One

Established Synthetic Pathways

The primary routes for synthesizing alkoxy-cyclohexenones often involve condensation reactions or the direct alkoxylation of a cyclohexenone precursor. However, it is crucial to note that many well-documented procedures in this class yield the isomeric, and often more thermodynamically stable, 3-Ethoxycyclohex-2-en-1-one.

Condensation Reactions, including Cyclohexanone (B45756) with Ethyl Orthoformate

Condensation reactions are a cornerstone of organic synthesis for creating cyclic enol ethers. The reaction of a 1,3-dicarbonyl compound with an alcohol in the presence of an acid catalyst is a common strategy. Specifically, the reaction of cyclohexane-1,3-dione (dihydroresorcinol) with ethanol (B145695) is a well-established procedure for producing the related isomer, 3-Ethoxycyclohex-2-en-1-one. orgsyn.org This process typically involves heating a mixture of the dione, ethanol, and an acid catalyst in a solvent like benzene, with azeotropic removal of water to drive the reaction to completion. orgsyn.org

While the outline specifies the use of cyclohexanone and ethyl orthoformate, literature more commonly describes the reaction of dihydroresorcinol with ethyl orthoformate and ethanol, which also yields 3-Ethoxycyclohex-2-en-1-one. orgsyn.org The direct, high-yield synthesis of 2-Ethoxycyclohex-2-en-1-one from a simple cyclohexanone condensation is not prominently featured in standard synthetic literature, which favors the formation of the 3-alkoxy isomer.

Ethoxylation of Cyclohex-2-en-1-one

A theoretical pathway to this compound is the direct O-alkylation (ethoxylation) of Cyclohex-2-en-1-one. This method would involve the deprotonation of Cyclohex-2-en-1-one to form its corresponding enolate, followed by trapping the enolate with an electrophilic ethylating agent, such as ethyl iodide.

The primary challenge in this approach is achieving regioselectivity. The enolate of Cyclohex-2-en-1-one has two potentially reactive oxygen atoms (at C-1 leading to C-2 or C-6 alkylation) and carbon atoms, making precise control of the reaction outcome difficult. The synthesis of specific 2-alkoxy-2-cyclohexenones requires carefully controlled conditions to favor O-alkylation at the desired position over other potential reactions.

Specific Reaction Conditions and Catalysis for Primary Syntheses

The most clearly documented primary syntheses relate to the formation of the 3-ethoxy isomer due to its greater stability. The conditions for the acid-catalyzed reaction of dihydroresorcinol are well-defined. orgsyn.org

| Parameter | Condition | Source |

| Starting Material | Dihydroresorcinol, Ethanol | orgsyn.org |

| Catalyst | p-Toluenesulfonic acid monohydrate | orgsyn.org |

| Solvent | Benzene | orgsyn.org |

| Reaction Type | Azeotropic distillation | orgsyn.org |

| Temperature | Boiling (until vapor reaches 78°C) | orgsyn.org |

| Workup | Washes with aq. NaOH, then water | orgsyn.org |

| Yield | 70-75% (for 3-Ethoxycyclohex-2-en-1-one) | orgsyn.org |

This table describes the synthesis of the isomer 3-Ethoxycyclohex-2-en-1-one, as it represents the most established related pathway.

Advanced and Novel Synthetic Approaches

Advanced synthetic methods offer alternative routes that may provide better selectivity or access to complex derivatives. These often involve organometallic reagents or aim for stereocontrol.

Organometallic Reagent-Mediated Syntheses

Organometallic chemistry provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.org While detailed procedures for the direct synthesis of this compound using organometallic reagents are not widely reported, several strategies are plausible. One potential method is a transition-metal-catalyzed cross-coupling reaction, such as a copper-catalyzed Ullmann condensation between a 2-halocyclohex-2-en-1-one and sodium ethoxide.

Furthermore, organometallic chemistry is central to the reactions of this compound. For instance, the compound has been used as a substrate in Palladium-catalyzed Heck arylation reactions, demonstrating its utility in advanced organic synthesis. capes.gov.br Such reactions showcase the role of organometallic catalysis in functionalizing the pre-formed enol ether. capes.gov.br

Stereoselective and Enantioselective Synthesis Strategies

The development of stereoselective and enantioselective methods is a key goal in modern organic synthesis, enabling the creation of chiral molecules with high purity. For the class of substituted cyclohexenones, several advanced strategies have been reported that could potentially be adapted for derivatives of this compound.

Biocatalytic Desymmetrization : Ene-reductases have been employed for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrizing hydrogenation of cyclohexadienone precursors. nih.govacs.org This enzymatic approach can deliver chiral cyclohexenones in high yield and with excellent enantiomeric excess (>99% ee). nih.govacs.org

Chiral Lewis Acid Catalysis : The enantioselective intermolecular [2+2] photocycloaddition of cyclic enones with olefins has been achieved using a chiral oxazaborolidine-AlBr₃ Lewis acid complex. nih.gov This method allows for the formation of chiral bicyclic systems from simple 2-cyclohexenones with high enantioselectivity (82%–96% ee). nih.gov

While these powerful methods demonstrate the potential for creating chiral cyclohexenone-based structures, their direct application to produce enantiomerically pure this compound has not been specifically documented in the reviewed literature.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to develop more sustainable and environmentally benign processes. While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, related methodologies highlight a trend towards more sustainable practices in the synthesis of its derivatives and analogous compounds.

One key aspect of green chemistry is the use of catalysts that are efficient, recyclable, and based on abundant, less toxic metals. diva-portal.org The transition from noble metal catalysts (like palladium) to first-row transition metals (like iron and nickel) is a significant strategy. diva-portal.org For instance, iron complexes have been developed for the synthesis of allenylboronates, and nickel foam has been investigated as an electrocatalyst for the hydrogenation of alkenes, offering a more sustainable alternative to traditional methods using palladium on carbon (Pd/C) and hydrogen gas. diva-portal.orgrsc.org

The use of biocatalysts also represents a green approach. For example, a multifunctional biocatalyst has been utilized for the conjugate reduction and reductive amination of cyclic enones, demonstrating the potential for enzymatic methods in the transformation of compounds structurally related to this compound. dicp.ac.cn

Furthermore, the development of catalyst-free synthesis methods is a significant goal in green chemistry. research-nexus.net While not directly applied to this compound in the provided results, the exploration of such methods for other heterocyclic compounds indicates a broader trend in the field. research-nexus.net The use of greener solvents and shorter synthetic protocols are also important considerations in making chemical processes more sustainable. diva-portal.org

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of this compound and its derivatives is an area of growing interest.

One example of a related process is the hydrolysis of 3-ethoxycyclohex-2-en-1-one to 1,3-cyclohexanedione, which can be carried out in a flow reactor using water as the solvent. lookchem.com This demonstrates the feasibility of using flow systems for transformations involving this class of compounds.

While direct applications of flow chemistry for the production of this compound are not explicitly detailed in the provided search results, the broader context of organic synthesis suggests its potential. For instance, sustainable continuous flow synthesis has been reported for β-aminocarbonyls via acid-catalyzed hydration of N-Boc-2-azetines, highlighting the utility of flow chemistry in producing important chemical intermediates. acs.org The principles of flow chemistry are well-suited for optimizing reaction conditions, such as temperature, pressure, and reaction time, which could lead to more efficient and controlled production of this compound.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of synthetic routes to this compound derivatives vary significantly depending on the chosen methodology and substrates. A comparative analysis of different approaches reveals trade-offs between yield, reaction conditions, and substrate scope.

In the Stork-Danheiser transposition for preparing 3-substituted cyclohexenones, the use of a neodymium(III) chloride/tetrabutylammonium bromide (NdCl₃/nBu₄NBr) complex with 2-mesitylmagnesium bromide and 3-ethoxycyclohex-2-en-1-one resulted in an 84% yield of 3-mesitylcyclohex-2-en-1-one. acs.org A slight decrease in yield to 74% was observed when the NdCl₃/nBu₄NBr was combined with the Grignard reagent before the addition of the ketone. acs.org

Palladium-catalyzed reactions also show a range of efficiencies. The synthesis of functionalized hydrodibenzofuran derivatives through dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters can provide good yields, though the efficiency can be compromised with phenols bearing strong electron-withdrawing groups. acs.org Optimization of reaction conditions, such as the choice of palladium catalyst, oxidant, and additives, is crucial for maximizing yields. acs.org For instance, using palladium(II) acetate (B1210297) with silver carbonate as an oxidant was found to be effective. acs.org

The table below provides a summary of reported yields for various reactions starting from or involving this compound and its derivatives.

| Starting Material(s) | Product | Reagents/Conditions | Yield (%) |

| 3-Ethoxycyclohex-2-en-1-one, 2-Mesitylmagnesium bromide | 3-Mesitylcyclohex-2-en-1-one | NdCl₃/nBu₄NBr, THF | 84 |

| 2-Hydroxymethyl-3-vinyl-cyclohex-2-en-1-one derivative | Oospolactone | Two-step sequence with DDQ | 57 (overall) |

| 3-Ethoxycyclohex-2-en-1-one derivative | 6-Hydroxyisocoumarin | Multi-step sequence | 71 (overall) |

| O-Aryl cyclic vinylogous ester | Functionalized hydrodibenzofuran | Pd(OAc)₂, Ag₂CO₃ | 57 |

Impurity Profiling and Purification Techniques in Synthesis

The purity of this compound and its derivatives is critical for their use in subsequent synthetic steps. Impurity profiling and effective purification techniques are therefore essential aspects of their synthesis.

Common purification methods for compounds in this class include flash column chromatography using silica (B1680970) gel. wiley-vch.de The choice of eluent, such as a mixture of pentane (B18724) and diethyl ether, is crucial for achieving good separation. wiley-vch.de In the synthesis of 3-substituted cyclohex-2-en-1-ones via the Stork-Danheiser transposition, chromatography is used to isolate the final product after an aqueous workup. acs.org Similarly, in the preparation of derivatives for biocatalytic reactions, purification over silica gel with an ethyl acetate-cyclohexane eluent is employed. dicp.ac.cn

For more complex reaction mixtures, a combination of techniques may be necessary. Standard extractive workup followed by silica gel chromatography is a common sequence. clockss.org The progress of reactions and the purity of fractions are often monitored by thin-layer chromatography (TLC). clockss.org

In the context of biocatalysis, purification of the biocatalyst itself is also a critical step. This can involve techniques such as centrifugation and exchange into a suitable buffer using size-exclusion methods. dicp.ac.cn

The identification and characterization of impurities and products are typically carried out using a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is widely used to determine the structure of the desired product and to assess its purity. wiley-vch.declockss.org Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for monitoring reaction evolution and identifying components in a mixture. wiley-vch.de High-Resolution Mass Spectrometry (HRMS) provides accurate mass data for elemental composition confirmation. dicp.ac.cn

For chiral compounds derived from this compound, chiral gas chromatography (chiral-GC) is used to determine enantiomeric excesses. wiley-vch.de In some cases, derivatization is performed prior to GC analysis to improve separation and detection. dicp.ac.cn

| Technique | Purpose |

| Flash Column Chromatography | Purification of the final product |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and fraction purity |

| Extractive Workup | Initial separation of product from reaction mixture |

| Nuclear Magnetic Resonance (NMR) | Structure elucidation and purity assessment |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Reaction monitoring and component identification |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition |

| Chiral Gas Chromatography (Chiral-GC) | Determination of enantiomeric excess |

Chemical Reactivity and Transformation of 2 Ethoxycyclohex 2 En 1 One

Electrophilic and Nucleophilic Reactions of the Enone System

The conjugated system in 2-ethoxycyclohex-2-en-1-one allows for two main modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition). The electronic properties of the nucleophile and the substrate determine the preferred pathway. The electron-donating nature of the C-2 ethoxy group reduces the electrophilicity of the β-carbon (C-4), making conjugate additions less favorable than in unsubstituted enones.

Conjugate Additions (Michael Additions)

Conjugate addition involves the attack of a nucleophile at the β-carbon of the enone. This reaction is characteristic of "soft" nucleophiles, which include organocuprates (Gilman reagents) and stabilized carbanions like enolates derived from malonic esters or β-ketoesters.

Organocuprate reagents are particularly effective for delivering alkyl or aryl groups via 1,4-addition to enones. ucalgary.cacapes.gov.brchemistrysteps.com The reaction with lithium dialkylcuprates (R₂CuLi) proceeds through the formation of an intermediate enolate, which is subsequently protonated during aqueous workup to yield the 4-substituted-2-ethoxycyclohexanone. ucalgary.ca The use of Lewis acids, such as chlorotrimethylsilane (B32843) (TMSCl), can facilitate the addition, especially with more sterically hindered substrates. nih.govchem-station.com

The Michael addition of stabilized enolates, such as that from diethyl malonate, to this compound would proceed under basic conditions. wikipedia.orgchemistrysteps.com The base generates the nucleophilic enolate from the Michael donor, which then attacks the β-carbon of the enone. The resulting product, after protonation, is a dicarbonyl compound. masterorganicchemistry.com

| Nucleophile (Michael Donor) | Reagents | Product |

| Lithium dimethylcuprate | 1. (CH₃)₂CuLi, THF2. H₃O⁺ | 2-Ethoxy-4-methylcyclohexan-1-one |

| Lithium diphenylcuprate | 1. (C₆H₅)₂CuLi, THF2. H₃O⁺ | 2-Ethoxy-4-phenylcyclohexan-1-one |

| Diethyl malonate | 1. NaOEt, EtOH2. H₃O⁺ | Diethyl 2-((3-ethoxy-2-oxocyclohexyl)methyl)malonate |

α-Alkylation and Acylation Reactions

Alkylation and acylation of this compound occur at the α'-position (C-6), as the α-position (C-3) lacks protons for enolization. The reaction requires the formation of an enolate at C-6 using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), typically at low temperatures (-78 °C) to ensure regioselective deprotonation. youtube.commnstate.edu

Once formed, this enolate acts as a potent nucleophile. The subsequent introduction of an alkyl halide results in an Sₙ2 reaction, forming a new carbon-carbon bond at the C-6 position. libretexts.orgmasterorganicchemistry.com This method allows for the synthesis of various 6-alkyl-2-ethoxycyclohex-2-en-1-ones. Similarly, reaction of the enolate with an acyl chloride or anhydride (B1165640) introduces an acyl group at the C-6 position.

| Electrophile | Reagents | Product |

| Iodomethane | 1. LDA, THF, -78 °C2. CH₃I | 2-Ethoxy-6-methylcyclohex-2-en-1-one |

| Benzyl bromide | 1. LDA, THF, -78 °C2. C₆H₅CH₂Br | 6-Benzyl-2-ethoxycyclohex-2-en-1-one |

| Acetyl chloride | 1. LDA, THF, -78 °C2. CH₃COCl | 6-Acetyl-2-ethoxycyclohex-2-en-1-one |

Carbonyl Group Reactivity

The carbonyl group in this compound can undergo reactions typical of ketones, including protection via ketal formation and selective reduction or oxidation.

Ketal and Acetal Formation

The carbonyl group can be protected as a cyclic ketal to prevent it from reacting with nucleophiles or bases. This is commonly achieved by reacting the enone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). pearson.com The reaction is reversible and typically requires the removal of water to drive the equilibrium toward the formation of the ketal. This protecting group is stable under basic, neutral, and reductive conditions but can be easily removed by treatment with aqueous acid to regenerate the ketone.

| Reagents | Product |

| Ethylene glycol, p-TsOH, Toluene (reflux) | 7-Ethoxy-1,4-dioxaspiro[4.5]dec-6-ene |

Reductions and Oxidations of the Carbonyl

Selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the carbon-carbon double bond is a common synthetic challenge. The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for this transformation. wikipedia.orgorganic-chemistry.org Using aluminum isopropoxide in isopropanol (B130326) as the solvent and hydride source, the carbonyl group of this compound can be cleanly reduced to a hydroxyl group, yielding the corresponding allylic alcohol, 2-ethoxycyclohex-2-en-1-ol. minia.edu.egalfa-chemistry.com This reaction is particularly advantageous because it does not reduce the double bond of the enone or the enol ether. minia.edu.egalfa-chemistry.com

In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of both the carbonyl group and the conjugated double bond. youtube.com

The oxidation of the resulting 2-ethoxycyclohex-2-en-1-ol back to the parent enone can be accomplished using standard oxidizing agents for allylic alcohols, such as manganese dioxide (MnO₂).

| Reaction Type | Reagents | Product |

| Selective Carbonyl Reduction | Al(O-i-Pr)₃, i-PrOH | 2-Ethoxycyclohex-2-en-1-ol |

| Oxidation of Allylic Alcohol | MnO₂ | This compound |

Ethoxy Group Transformations

The 2-ethoxy group is part of an enol ether functionality. Enol ethers are susceptible to hydrolysis under acidic conditions. Treatment of this compound with aqueous acid (e.g., dilute HCl or H₂SO₄) leads to the cleavage of the ether bond.

The mechanism involves the protonation of the C-3 carbon of the double bond, which is the typical first step in the acid-catalyzed hydrolysis of an enol ether. The resulting oxonium ion is then attacked by water. Subsequent loss of ethanol (B145695) and tautomerization of the resulting enol form of the β-diketone yields the final product, cyclohexane-1,3-dione. This reaction effectively reverses the enol ether formation, providing access to an important class of β-dicarbonyl compounds. masterorganicchemistry.com

| Reaction Type | Reagents | Product |

| Enol Ether Hydrolysis | H₃O⁺, H₂O, heat | Cyclohexane-1,3-dione |

Ether Cleavage Reactions

The vinyl ether linkage in this compound is susceptible to cleavage under acidic conditions. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. The α,β-unsaturated ketone system influences the reactivity of the ether group.

Acid-catalyzed cleavage of vinyl ethers, such as the ethoxy group in this compound, generally leads to the formation of a carbonyl compound and an alcohol. In the case of this compound, acidic hydrolysis would be expected to yield cyclohexane-1,2-dione and ethanol. The reaction is initiated by the protonation of the ether oxygen, which makes the vinyl carbon more electrophilic and susceptible to attack by a nucleophile, such as water.

The general mechanism for the acid-catalyzed cleavage of a simple vinyl ether involves the following steps:

Protonation of the ether oxygen to form an oxonium ion.

Nucleophilic attack of water on the β-carbon of the double bond.

Deprotonation to form a hemiacetal.

Tautomerization of the hemiacetal to the more stable ketone and alcohol.

Due to the conjugated system in this compound, the intermediate carbocation is stabilized by resonance, which can facilitate the cleavage process.

Transetherification Reactions

Transetherification is a process where the alkoxy group of an ether is exchanged with an alkoxy group from an alcohol. This reaction is typically catalyzed by acids or metal catalysts. For this compound, this reaction would involve the replacement of the ethoxy group with a different alkoxy group.

This transformation is valuable for introducing different functionalities into the molecule. The reaction is generally reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol that is formed.

| Reactant Alcohol | Catalyst | Product |

| Methanol (B129727) | Acid Catalyst (e.g., H₂SO₄) | 2-Methoxycyclohex-2-en-1-one |

| Propanol | Acid Catalyst (e.g., p-TsOH) | 2-Propoxycyclohex-2-en-1-one |

| Isopropanol | Metal Catalyst (e.g., Ti(OⁱPr)₄) | 2-Isopropoxycyclohex-2-en-1-one |

Cycloaddition Reactions and Pericyclic Processes

The α,β-unsaturated ketone moiety in this compound can participate in various cycloaddition reactions, where it can act as a dienophile in Diels-Alder reactions or undergo photochemical [2+2] cycloadditions.

In the Diels-Alder reaction , this compound can react with a conjugated diene to form a bicyclic adduct. The electron-withdrawing nature of the carbonyl group activates the double bond for reaction with electron-rich dienes. The stereochemistry of the resulting product is governed by the principles of the Diels-Alder reaction, including the "endo rule."

A notable cycloaddition is the photochemical [2+2] cycloaddition . Upon irradiation with UV light, the enone can be excited to a triplet state, which then reacts with an alkene in a stepwise manner to form a cyclobutane (B1203170) ring. This reaction is a powerful tool for the construction of four-membered rings and can lead to complex polycyclic structures. The regioselectivity and stereoselectivity of these reactions are influenced by steric and electronic factors of both the enone and the alkene.

Rearrangement Reactions Involving this compound

The structure of this compound is susceptible to various rearrangement reactions, which can be induced by thermal or catalytic conditions. These rearrangements can lead to the formation of isomeric structures with different ring sizes or functional group positions. While specific rearrangement reactions of this compound are not extensively documented, analogous systems suggest potential transformation pathways. For instance, under certain acidic conditions, vinyl ethers can undergo Claisen-type rearrangements if an appropriate substituent is present.

Derivatization Strategies of this compound for Research

The versatile reactivity of this compound allows for its derivatization into a variety of compounds for further research, including the synthesis of halogenated and nitrogen-containing derivatives.

Synthesis of Halogenated Derivatives

Halogenated derivatives of cyclohexenone are valuable synthetic intermediates. The vinyl ether functionality of this compound can be exploited to introduce a halogen at the 2-position. For instance, treatment with a source of electrophilic halogen, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), could potentially lead to the formation of 2-bromo- or 2-chloro-cyclohex-2-en-1-one, respectively, likely through an addition-elimination mechanism.

| Halogenating Agent | Product |

| N-Bromosuccinimide (NBS) | 2-Bromocyclohex-2-en-1-one |

| N-Chlorosuccinimide (NCS) | 2-Chlorocyclohex-2-en-1-one |

Formation of Nitrogen-Containing Derivatives

The reaction of this compound with primary or secondary amines can lead to the formation of enaminones. This reaction proceeds via a nucleophilic attack of the amine at the 2-position, followed by the elimination of ethanol. Enaminones are important building blocks in the synthesis of various heterocyclic compounds and are also of interest due to their potential biological activities.

The reaction conditions for the formation of enaminones can vary depending on the amine used. Generally, the reaction is carried out by heating the reactants, sometimes in the presence of a catalyst.

| Amine | Product |

| Ammonia | 2-Aminocyclohex-2-en-1-one |

| Methylamine | 2-(Methylamino)cyclohex-2-en-1-one |

| Morpholine | 2-Morpholinocyclohex-2-en-1-one |

Preparation of Functionalized Side-Chain Derivatives

The introduction of functionalized side chains to the this compound scaffold is a key strategy for the synthesis of more complex molecular architectures. This can be achieved through various synthetic methodologies that target either the α-position (C6) or the β-position (C4) of the α,β-unsaturated ketone system. The primary approaches involve the generation of nucleophilic intermediates, such as enolates, for subsequent alkylation, or the direct addition of nucleophiles to the conjugated system.

One of the most effective methods for introducing a side chain at the β-position of an α,β-unsaturated ketone is through a copper-catalyzed conjugate addition, often employing organocuprates or Grignard reagents in the presence of a copper catalyst. nih.govorganic-chemistry.org This reaction, also known as a Michael addition, is highly efficient for forming carbon-carbon bonds. The general mechanism involves the formation of a Gilman reagent (a lithium diorganocuprate) or the in-situ formation of a copper-activated Grignard reagent, which then adds to the β-carbon of the enone system. This creates a new carbon-carbon bond and generates an enolate intermediate, which is subsequently protonated to yield the 3-substituted cyclohexanone (B45756). In the context of this compound, this would lead to a 3-substituted-2-ethoxycyclohexanone.

While specific examples detailing the conjugate addition to this compound are not extensively documented in readily available literature, the general reactivity of cyclohexenones provides a strong indication of the expected outcomes. ic.ac.uk The reaction is known to be highly regioselective for 1,4-addition over 1,2-addition, especially with "soft" nucleophiles like organocuprates. ic.ac.uk The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl and aryl side chains.

Another significant strategy for introducing functionalized side chains is through the alkylation of enolates. libretexts.orglibretexts.org Enolates can be generated from cyclohexenones by treatment with a strong base, such as lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with various electrophiles, including alkyl halides, to introduce a side chain at the α-position (C6). ubc.ca The regioselectivity of this alkylation (α vs. α') can be controlled by the choice of the base and reaction conditions. For a substituted cyclohexenone, the use of a bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate, leading to deprotonation at the less hindered α-carbon. youtube.com

The following table summarizes representative conditions for the copper-catalyzed conjugate addition of Grignard reagents to cyclohexenone, which are expected to be applicable to this compound.

| Grignard Reagent | Copper Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methylmagnesium bromide | CuBr·SMe2 | JosiPhos | tBuOMe | -75 | High |

| Ethylmagnesium bromide | CuCl | TaniaPhos | THF | 0 | High |

| Phenylmagnesium bromide | CuI | - | THF/HMPA | -78 | 88 |

Furthermore, the Wittig reaction offers a pathway to introduce an exocyclic double bond, which can be considered a functionalized side chain. beilstein-journals.orgnih.gov This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). While this modifies the carbonyl group, it represents a significant transformation of the core structure, introducing a new reactive handle for further functionalization.

Applications in Advanced Organic Synthesis

2-Ethoxycyclohex-2-en-1-one as a Versatile Synthetic Intermediate

The versatility of this compound in organic synthesis stems from its nature as an α,β-unsaturated carbonyl compound. This structural motif is a cornerstone in synthetic chemistry, offering multiple pathways for molecular elaboration. organic-chemistry.org Molecules in this class are known to participate in a wide array of chemical transformations, allowing for the construction of complex molecular frameworks.

The reactivity of the cyclohexenone core is characterized by two primary electrophilic sites. This allows for selective reactions with a diverse range of nucleophiles. Key transformations that underscore the utility of cyclohexenone derivatives include:

Conjugate Addition (Michael Reaction): The β-carbon of the enone system is susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. masterorganicchemistry.com A variety of nucleophiles, including enolates, organocuprates, thiols, and amines, can be added at this position to form a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.comyoutube.com This reaction is fundamental for extending the carbon skeleton and introducing diverse functional groups. A highly stereoselective tandem Michael addition-Wittig reaction has been developed to synthesize multifunctional cyclohexenone derivatives. organic-chemistry.org

Diels-Alder Reaction: The electron-deficient double bond of the cyclohexenone system can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. youtube.com This powerful transformation allows for the rapid construction of bicyclic and polycyclic systems with high stereocontrol. orgsyn.orgnih.gov For instance, the structurally related compound 2-carbomethoxy-2-cyclohexen-1-one has been shown to react with various dienes under Lewis acid catalysis to produce cis-fused octalone systems, which are common cores in complex natural products. researchgate.net

The presence of the ethoxy group modifies the electronic properties of the enone system and provides an additional handle for functionalization, further enhancing its role as a multifaceted building block in organic synthesis.

Role in the Synthesis of Complex Natural Products

The cyclohexenone scaffold is a recurring structural motif embedded within a multitude of bioactive natural products. benthamdirect.com Its prevalence highlights its significance as a key pharmacophore and a foundational building block in the total synthesis of these complex molecules. Natural products containing this core structure exhibit a wide range of biological activities, including antitumor, antiplasmodial, and antileishmanial properties. benthamdirect.comresearchgate.net

Notable examples of bioactive natural products featuring the cyclohexenone ring system include:

Antheminone A: A natural product that has been the subject of synthetic studies due to its biological profile.

COTC (2-cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propynyl)-): A metabolite produced by Streptomyces species with known anti-tumor properties.

Research has focused on the synthesis of 2-oxyalkyl-cyclohex-2-enones, which are structurally related to both COTC and antheminone A, to probe how different structural features influence anti-cancer bioactivity. researchgate.netmanchester.ac.ukmanchester.ac.uk The ability to construct these and other complex natural products often relies on the strategic use of functionalized cyclohexenone intermediates, which serve as versatile chiral building blocks. elsevierpure.com Photochemical transformations, such as the [2+2] photocycloaddition, represent another powerful strategy for converting simpler cyclohexenone precursors into the complex polycyclic skeletons found in nature. nih.gov

Utilization in the Preparation of Pharmaceutical Intermediates

The inherent reactivity and structural features of the cyclohexenone core make it an important component in the design and synthesis of pharmaceutical agents. organic-chemistry.org Its ability to serve as a scaffold allows for the spatial arrangement of various functional groups to interact with biological targets.

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk As a result, the development of small-molecule kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uknih.gov

The cyclohexenone framework has been successfully employed as a starting point for the synthesis of novel compounds screened for kinase inhibitory activity. In one notable study, (4S)-4-Hydroxycyclohex-2-en-1-one, a closely related derivative, was used as a chiral precursor to prepare a series of cyclopropyl-fused cyclohexane (B81311) nucleoside analogues. mdpi.com These synthesized compounds were subsequently evaluated in kinase activity assays, demonstrating the role of the cyclohexenone scaffold in generating novel chemical entities for drug discovery programs targeting the kinome. mdpi.com The design of such inhibitors often involves creating structures that can effectively bind to the kinase active site, and the cyclohexenone ring provides a rigid and modifiable platform to achieve this. mdpi.comnih.govresearchgate.net

In medicinal chemistry, a "bioactive scaffold" refers to a core molecular structure that is common to a range of biologically active compounds. The cyclohexenone ring system is considered a pivotal and privileged scaffold because of its frequent appearance in molecules with significant biological effects. benthamdirect.comresearchgate.net It provides a robust framework that can be chemically modified to create libraries of compounds for biological screening.

The utility of this compound as a building block for bioactive scaffolds lies in its capacity for controlled chemical modification at its various reactive sites. The enol ether can be hydrolyzed or transformed, the ketone can undergo reactions such as olefination or reduction, and the double bond can be functionalized via conjugate addition or cycloaddition. These transformations enable the synthesis of diverse and complex structures, including spirocyclic and fused-ring systems, which are of great interest in drug development for their three-dimensional complexity and novel pharmacological profiles. researchgate.net

Contributions to Agrochemical Synthesis

The structural features of cyclohexenone derivatives have also been exploited in the field of agrochemicals, particularly in the development of new herbicidal agents.

A significant class of modern herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) in plants, a key cofactor in the production of carotenoids. mdpi.com Inhibition of HPPD leads to a bleaching effect and ultimately the death of the weed.

Many potent HPPD inhibitors belong to the triketone class of herbicides, which are structurally related to 2-acyl-cyclohexane-1,3-diones. nih.govbeilstein-journals.orgresearchgate.net These compounds exist in equilibrium with their enol tautomers, which feature a β-hydroxy-cyclohexenone core. This structural motif is critical for chelating the Fe(II) cofactor in the active site of the HPPD enzyme, leading to its inhibition.

Research into 2-acyl-cyclohexane-1,3-dione congeners has provided detailed insights into the structure-activity relationships (SAR) governing their herbicidal potency. mdpi.com The nature of the acyl side chain attached to the cyclohexane-1,3-dione ring plays a crucial role in determining the efficacy of HPPD inhibition.

| Compound Type | R Group (Acyl Side Chain) | Relative HPPD Inhibitory Activity | Key Structural Feature |

|---|---|---|---|

| Saturated 2-Acyl-cyclohexane-1,3-dione | C11 Alkyl Chain | Optimal | A side chain of 11 carbons provides the best fit for the enzyme's binding pocket. |

| Saturated 2-Acyl-cyclohexane-1,3-dione | Shorter or Longer Alkyl Chains | Reduced | Side chains that are not 11 carbons long do not fully occupy the binding pocket, leading to weaker inhibition. |

| Modified Cyclohexane Ring | C11 Alkyl Chain | Generally Decreased | The presence of additional double bonds, hydroxyl groups, or methyl groups on the cyclohexane ring typically reduces activity. |

This compound represents the class of β-alkoxy enones, which are stabilized enol ether derivatives of the core cyclohexane-1,3-dione structure essential for this herbicidal activity. This makes it and related compounds valuable subjects of study and potential precursors in the discovery of novel HPPD-inhibiting herbicides. researchgate.netnih.govnih.gov

Insecticide and Fungicide Precursors

While direct evidence of this compound's use as a precursor for commercially significant insecticides and fungicides is limited in publicly available scientific literature, the cyclohexenone scaffold is a known pharmacophore in various agrochemicals. The reactivity of the enone system allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity.

Research into related cyclohexenone derivatives has shown their potential in controlling agricultural pests. For instance, certain derivatives have been investigated for their herbicidal properties, targeting undesirable grasses in various crops. While not insecticides or fungicides, this highlights the adaptability of the cyclohexenone core in agrochemical design. The synthesis of aryl-substituted cycloalkanes with herbicidal activity has utilized this compound as a starting material, indicating its utility in the broader field of crop protection.

The potential for developing insecticides and fungicides from this compound lies in the ability to introduce various functional groups to the cyclohexenone ring. These modifications could lead to the discovery of novel compounds with targeted activity against specific insect pests or fungal pathogens. However, at present, detailed research findings or registered patents specifically detailing the conversion of this compound into potent insecticides or fungicides are not widely reported.

| Potential Agrochemical Application | Role of Cyclohexenone Core | Status of this compound |

| Herbicide Synthesis | Serves as a foundational structure for building molecules that interfere with plant growth. | Utilized in the synthesis of certain herbicidal aryl-substituted cycloalkanes. |

| Insecticide Development | The enone functionality can be a key feature for binding to insect-specific biological targets. | Specific research detailing its use as an insecticide precursor is not readily available. |

| Fungicide Development | The cyclohexenone ring can be modified to create compounds that inhibit fungal growth. | Direct application as a fungicide precursor is not well-documented in current literature. |

Integration into Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring both an ether and a ketone functional group within a cyclic system, suggests its potential for applications in materials science. The reactivity of the double bond and the carbonyl group opens avenues for its incorporation into larger molecular architectures, including polymers and dyes.

There is a notable lack of specific research demonstrating the direct use of this compound as a monomer in polymerization reactions. The presence of the reactive α,β-unsaturated ketone system could potentially allow it to participate in various polymerization mechanisms, such as addition polymerization. However, the stability of the resulting polymer and the specific conditions required for such a reaction would need to be thoroughly investigated.

While direct polymerization of this compound is not documented, its role as an intermediate in the synthesis of more complex monomers is a plausible application. Its functional groups could be modified to introduce polymerizable moieties, thereby integrating the cyclohexenone-derived structure into a larger polymer chain. This indirect approach could be a more feasible route for its incorporation into novel polymeric materials.

The development of new dyes and pigments often relies on the synthesis of molecules with specific chromophoric and auxochromic groups that influence their color and other properties. The cyclohexenone ring system, with its conjugated double bond and carbonyl group, forms a basic chromophore.

While there is no direct evidence of this compound being used in the synthesis of commercial dyes or pigments, its structure presents possibilities. Chemical modifications of the ring, such as the introduction of electron-donating or electron-withdrawing groups, could potentially extend the conjugation and shift the absorption of light into the visible spectrum, a key characteristic of dyes and pigments. The ethoxy group already present on the ring could serve as a starting point for such modifications. Further research would be necessary to explore the potential of this compound derivatives as novel colorants.

| Material Science Application | Potential Role of this compound | Current Research Status |

| Polymer Synthesis | Could potentially act as a monomer or an intermediate in the synthesis of specialized polymers. | No direct evidence of its use as a monomer has been found in the reviewed literature. |

| Dye and Pigment Chemistry | The core structure could be modified to create novel chromophores for use in colorants. | Specific applications in dye and pigment synthesis are not currently documented. |

Spectroscopic and Analytical Characterization Techniques in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 2-Ethoxycyclohex-2-en-1-one, offering insights into its atomic connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. While detailed experimental data for this compound is not widely published in readily accessible databases, typical chemical shifts for similar structures can be predicted.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons in the ethoxy group and the cyclohexenone ring. The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The protons on the cyclohexenone ring would appear in the olefinic and aliphatic regions of the spectrum, with their multiplicities and coupling constants providing information about their spatial relationships.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Key resonances would include those for the carbonyl carbon (C=O), the two olefinic carbons (C=C), the carbon of the ethoxy group attached to the ring, and the aliphatic carbons of the cyclohexenone ring and the ethoxy group.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the cyclohexenone ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

While a specific, publicly available ¹H NMR spectrum image for this compound exists, detailed peak assignments, chemical shifts, and coupling constants are not provided with it. nist.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Ethoxy-CH₃ | 1.2-1.4 | Triplet | 7.0 |

| Ethoxy-CH₂ | 3.8-4.1 | Quartet | 7.0 |

| Vinylic-H | 5.8-6.2 | Triplet | ~4.0 |

| Allylic-CH₂ | 2.3-2.6 | Multiplet | - |

| Homoallylic-CH₂ | 1.9-2.2 | Multiplet | - |

| Carbonyl-α-CH₂ | 2.4-2.7 | Triplet | ~6.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195-205 |

| C=C-OEt | 150-160 |

| C=C-H | 110-120 |

| O-CH₂ | 65-75 |

| Ring-CH₂ | 20-40 |

| Ethoxy-CH₃ | 14-16 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS, LC-MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): The National Institute of Standards and Technology (NIST) provides an electron ionization mass spectrum for this compound. nist.gov In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. The analysis of these fragments can help to deduce the structure of the original molecule. Common fragmentation pathways for this compound would likely involve the loss of the ethoxy group, ethylene (B1197577) from the ethoxy group, and fragmentation of the cyclohexenone ring.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺ at m/z 141.18. This technique minimizes fragmentation, making it ideal for accurate molecular weight determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for the analysis of the volatile this compound. The gas chromatogram would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions, while the mass spectrometer would provide its mass spectrum for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of high-performance liquid chromatography with the analytical power of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for compounds that are not suitable for GC. An LC-MS method for this compound would involve its separation on an HPLC column followed by detection using a mass spectrometer, typically with an ESI source.

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 112 | [M - C₂H₄]⁺ | Loss of ethylene from ethoxy group |

| 97 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 84 | [C₅H₄O]⁺ | Fragmentation of the ring |

| 69 | [C₄H₅O]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available from the NIST WebBook. nist.gov The spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the various functional groups. A prominent feature would be the strong absorption band for the conjugated carbonyl group (C=O) typically appearing in the region of 1650-1680 cm⁻¹. The C=C double bond stretching vibration would be observed around 1600-1640 cm⁻¹. The C-O stretching vibrations of the ethoxy group would appear as strong bands in the 1050-1250 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aliphatic and vinylic protons would be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=C double bond, being a highly polarizable bond, would be expected to show a strong Raman scattering signal. The carbonyl group would also be Raman active. The symmetric vibrations of the molecule would generally be more intense in the Raman spectrum compared to the IR spectrum. While no specific Raman spectrum for this compound is readily available, studies on similar molecules like cyclohexanone (B45756) oxime have utilized Raman spectroscopy for vibrational analysis. nih.gov

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (conjugated ketone) | 1650-1680 |

| C=C (alkene) | 1600-1640 |

| C-O (ether) | 1050-1250 |

| C-H (sp² - vinylic) | 3000-3100 |

| C-H (sp³ - aliphatic) | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, an α,β-unsaturated ketone, two characteristic electronic transitions are expected: a π→π* transition and an n→π* transition.

The π→π* transition is a high-energy transition and is expected to result in a strong absorption band at a lower wavelength (typically around 200-250 nm). The n→π* transition is a lower-energy, and therefore lower-intensity, transition that occurs at a longer wavelength (typically above 300 nm). The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents. While a specific UV-Vis spectrum for this compound is not available, data for the parent compound, 2-cyclohexenone, shows a strong absorption band around 225 nm, which is characteristic of the π→π* transition in α,β-unsaturated ketones.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reverse Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.

Reverse-Phase HPLC: A reverse-phase HPLC method would be the most common approach for the analysis of this compound. In this mode of chromatography, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound would be a key parameter for its identification and quantification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. While specific HPLC methods for this compound are not detailed in the available literature, general methods for the analysis of α,β-unsaturated ketones are well-established and could be readily adapted. rsc.orgwaters.comauroraprosci.comrsc.org

Table 5: Typical Parameters for Reverse-Phase HPLC Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~230 nm) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com Its primary application is in separating the components of a mixture, making it invaluable for assessing the purity of a sample and quantifying the analyte of interest.

In a typical GC analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column. sigmaaldrich.com The separation is based on the differential partitioning of components between the mobile phase and a stationary phase coated on the inside of the column. sigmaaldrich.com For a compound of intermediate polarity like this compound, a common initial choice for the column's stationary phase would be a nonpolar or mid-polarity phase, such as one based on polydimethylsiloxane. libretexts.org The elution order generally correlates with the boiling points of the solutes, with more volatile compounds eluting first. libretexts.org

When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information.

GC-FID offers high sensitivity for organic compounds and allows for precise quantification based on the area of the chromatographic peak.

GC-MS is a powerful combination that provides mass spectra for the eluted components. The mass spectrum of this compound, available in databases like the NIST WebBook, serves as a definitive fingerprint, allowing for unambiguous identification by matching the fragmentation pattern. nist.gov The area under the peak in the total ion chromatogram is proportional to the amount of the analyte, enabling quantification. libretexts.org

The purity of related compounds, such as 2-Cyclohexen-1-one, is routinely assessed by GC, confirming the suitability of this method for quality control of cyclohexenone derivatives. avantorsciences.com

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Standard non-polar column for separation of semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the liquid sample. |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio and fragmentation. |

| MS Interface Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Scan Range | 40-300 m/z | Mass range scanned to capture the molecular ion and key fragments of the analyte. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. rsc.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. This is achieved by comparing the chromatographic profile of the reaction mixture at different time points against the starting materials and a reference sample of the product. rsc.org

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the eluent). The eluent ascends the plate via capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their structure, polarity, and the resulting interactions with the stationary and mobile phases.

For a β-alkoxy-α,β-unsaturated ketone like this compound, which has intermediate polarity, a suitable eluent system would typically consist of a mixture of a non-polar solvent and a more polar solvent. arkat-usa.org A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation, where the starting materials and the product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.

Rf Value: The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, temperature).

Visualization of the spots on the TLC plate is often achieved by exposure to ultraviolet (UV) light, as α,β-unsaturated ketones are typically UV-active. Alternatively, chemical staining agents like potassium permanganate (B83412) (KMnO4) can be used to visualize the spots. rsc.org

Table 2: Representative TLC Solvent Systems for Compounds of Intermediate Polarity

| Solvent System (by volume) | Polarity | Typical Application |

|---|---|---|

| 10% Ethyl Acetate / Hexane | Low-Medium | Separation of less polar compounds. |

| 30% Ethyl Acetate / Hexane | Medium | A plausible starting point for this compound. |

| 50% Ethyl Acetate / Hexane | Medium-High | Separation of more polar compounds. |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For X-ray analysis to be performed, the compound of interest, this compound, must first be grown as a high-quality single crystal. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is ultimately resolved.

While crystallographic data for many derivatives of cyclohexenone have been published, a specific search of crystallographic databases indicates that an experimental single-crystal X-ray structure for this compound (C8H12O2) has not been reported as of this writing. uq.edu.au However, analysis of related structures reveals that such a study would confirm the planarity of the enone system and provide precise measurements of the C=C and C=O bond lengths, as well as the conformation of the six-membered ring.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the physical and chemical properties of a substance as a function of temperature. nih.gov They are critical for determining the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. tainstruments.com A TGA thermogram plots mass loss versus temperature. For this compound, a TGA analysis would reveal its decomposition temperature and its volatility. A mass loss step would correspond to the boiling point if the experiment is run in an inert atmosphere, followed by decomposition at higher temperatures. This information is vital for establishing safe handling and storage temperatures and for setting the upper temperature limits for other analytical methods like GC.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov A DSC thermogram can identify phase transitions such as melting (endothermic peak) and crystallization (exothermic peak). For this compound, which is a liquid at room temperature, DSC could be used to determine its melting point (if cooled to a solid) and boiling point. The enthalpy of these transitions, which is the energy absorbed or released, can also be quantified from the peak area.

Table 3: Calculated Thermal Properties for this compound

| Property | Calculated Value | Unit | Source |

|---|---|---|---|

| Normal Boiling Point (Tboil) | 501.04 | K (227.89 °C) | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 41.75 | kJ/mol | Joback Calculated Property chemeo.com |

These calculated values provide an estimate of the thermal behavior that would be experimentally verified using TGA and DSC.

Quality Control and Analytical Standards for this compound

Establishing robust quality control (QC) procedures and analytical standards is essential to ensure the identity, purity, and consistency of this compound for research and commercial applications. A reference standard is a highly purified and well-characterized sample of the compound against which production batches can be compared.

The characterization of a this compound reference standard would involve a combination of the analytical techniques described previously:

Identity Confirmation: The identity is unequivocally confirmed by comparing the experimental spectra with known data. Mass spectrometry (MS) provides the molecular weight and a characteristic fragmentation pattern, while Infrared (IR) spectroscopy confirms the presence of key functional groups (C=O, C=C, C-O-C). nist.govnist.gov The NIST Chemistry WebBook contains reference mass and IR spectra for this compound. nist.govnist.gov

Purity Assessment: The purity of the standard and subsequent batches is typically determined by Gas Chromatography (GC), often with an FID detector for accurate quantification. avantorsciences.com Commercial suppliers of this compound often specify a purity of ≥98%, which would be verified by GC analysis. geno-chem.com The method would quantify the main peak corresponding to the product and identify any potential impurities, such as residual starting materials or byproducts from the synthesis.

Physicochemical Properties: Properties like appearance (e.g., clear colorless liquid) and refractive index are also measured as part of the QC specifications. geno-chem.com

An analytical standard for this compound would be accompanied by a Certificate of Analysis (CoA) summarizing the results of these QC tests and confirming that the material meets the required specifications.

Table 4: Summary of Analytical Techniques for QC of this compound

| Technique | Purpose | Parameter Measured |

|---|---|---|

| Gas Chromatography (GC-FID/MS) | Purity Assay & Impurity Profiling | Peak Area (%), Identity of Impurities |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular Ion, Fragmentation Pattern |

| Infrared Spectroscopy (IR) | Identity Confirmation | Functional Group Frequencies (e.g., C=O stretch) |

| Refractometry | Physical Property Check | Refractive Index |

Theoretical and Computational Studies of 2 Ethoxycyclohex 2 En 1 One

Quantum Chemical Calculations: Unexplored Territory

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 2-ethoxycyclohex-2-en-1-one would involve mapping its electron density distribution to understand the nature of its covalent bonds and the influence of its functional groups. The interplay between the electron-donating ethoxy group and the electron-withdrawing enone system is expected to significantly impact the molecule's reactivity and intermolecular interactions.

Molecular Orbital Theory Applications

The application of molecular orbital theory would be crucial in understanding the reactivity of this compound. Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO would also provide insights into the molecule's kinetic stability and electronic transitions.

Conformational Analysis and Energy Landscapes: Awaiting Investigation

The six-membered ring of this compound can adopt various conformations. A comprehensive conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity.

Reaction Mechanism Elucidation through Computational Modeling: An Open Question

While this compound is used in chemical synthesis, detailed computational studies of its reaction mechanisms are not prominently featured in the literature. google.com Computational modeling could be employed to investigate the transition states and reaction pathways of its various transformations, providing a molecular-level understanding of its chemical behavior.

Spectroscopic Property Prediction using Computational Chemistry: Awaiting Data

Computational chemistry is a powerful tool for predicting spectroscopic properties such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Such predictions for this compound would be invaluable for its characterization and for interpreting experimental data. However, dedicated computational studies predicting these properties are not currently available.

Molecular Dynamics Simulations for Intermolecular Interactions: A Future Endeavor

Molecular dynamics simulations could provide a dynamic picture of how this compound interacts with other molecules, including solvents and potential reaction partners. These simulations would offer insights into its solvation and its behavior in complex chemical environments. This area of study for this compound remains to be explored.

Biological and Pharmacological Research Applications

Investigation of Bioactivity of 2-Ethoxycyclohex-2-en-1-one and its Derivatives

The biological potential of the cyclohexenone core is often linked to its electrophilic nature. These compounds can act as Michael acceptors, reacting with biological nucleophiles like the cysteine thiol groups in proteins. This interaction can lead to the inhibition of enzymes, disruption of cellular pathways, and induction of oxidative stress, ultimately culminating in cellular apoptosis. researchgate.net The hydroxycyclohex-2-en-1-one structure, for instance, has been shown to induce cytotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. researchgate.net

Derivatives of 2-alkoxycyclohexenones, which share the core structure of this compound, have been synthesized and evaluated for their anti-cancer properties. In one study, novel 2-oxyalkyl-cyclohex-2-enones, structurally related to the bioactive natural products COTC (4-(3-hydroxy-2-oxo-propyl)-cyclohex-3-enone) and antheminone A, were investigated. researchgate.netmanchester.ac.uk The cytotoxic activity of these synthetic compounds was assessed against human non-small-cell lung cancer cell lines, A549 and H460. The results from these bioassays provide crucial data for guiding the future design of more potent anti-cancer agents based on this scaffold. researchgate.netmanchester.ac.uk

| Compound | Cell Line | Reported Activity/Potency |

|---|---|---|